5-cis-Tetradecenoyl-d3 Carnitine is a stable isotope-labeled derivative of tetradecenoyl carnitine, a compound involved in fatty acid metabolism. This compound is characterized by its unique molecular structure, which includes a deuterated tetradecenoic acid moiety. It plays a significant role in the transport and metabolism of fatty acids within the mitochondria, crucial for energy production.
5-cis-Tetradecenoyl-d3 Carnitine can be synthesized in laboratory settings and is commercially available from various suppliers, including LGC Standards. It is produced under controlled conditions and is often used as a reference material in biochemical research due to its stability and isotopic labeling.
This compound falls under the category of acylcarnitines, which are esters formed from carnitine and fatty acids. Specifically, it is classified as a long-chain acylcarnitine due to its tetradecenoic acid component. Its molecular formula is , with a molecular weight of 372.56 g/mol.
The synthesis of 5-cis-Tetradecenoyl-d3 Carnitine typically involves the esterification of carnitine with deuterated tetradecenoic acid. The process may include:
The synthesis can be performed using recombinant enzymes expressed in microbial systems, such as Saccharomyces cerevisiae, which allows for efficient production of acylcarnitines from their corresponding CoA esters . The reaction conditions, including temperature and pH, are optimized to maximize yield and purity.
The molecular structure of 5-cis-Tetradecenoyl-d3 Carnitine includes:
O=C(CCC/C=C\CCCCCCCC([2H])([2H])[2H])O[C@@H](C[N+](C)(C)C)CC([O-])=O
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1/i1D3
5-cis-Tetradecenoyl-d3 Carnitine participates in several biochemical reactions:
The beta-oxidation process involves four key enzymatic steps:
The mechanism of action for 5-cis-Tetradecenoyl-d3 Carnitine primarily revolves around its role in fatty acid metabolism:
Research indicates that unsaturated fatty acids like 5-cis-Tetradecenoyl-d3 Carnitine are metabolized differently compared to saturated ones due to their double bonds, requiring specific enzymes for effective breakdown .
5-cis-Tetradecenoyl-d3 Carnitine is typically stored at -20°C to maintain stability. It is available in neat form and has a short shelf life.
Key chemical properties include:
5-cis-Tetradecenoyl-d3 Carnitine has several applications in scientific research:
This compound's unique properties make it invaluable for researchers studying metabolic diseases and mitochondrial dysfunctions, offering insights into both health and disease states related to fatty acid metabolism .
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0